molecular formula C23H22N4O4 B10830037 2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid

2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid

Cat. No.: B10830037
M. Wt: 418.4 g/mol
InChI Key: HICWSCLKDYAXPD-IBGZPJMESA-N
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Preparation Methods

The synthesis of RP101988 involves several steps, starting from the precursor compounds. The synthetic route typically includes the formation of the oxadiazole ring, which is a key structural component of RP101988. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods for RP101988 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

RP101988 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RP101988 may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

RP101988 has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of sphingosine-1-phosphate receptors and their agonists.

    Biology: RP101988 is used to investigate the role of sphingosine-1-phosphate receptors in various biological processes, including cell signaling and immune response.

    Medicine: As the active metabolite of Ozanimod, RP101988 is crucial in the treatment of multiple sclerosis and inflammatory bowel disease. It helps in understanding the pharmacokinetics and pharmacodynamics of Ozanimod.

    Industry: RP101988 is used in the development of new therapeutic agents targeting sphingosine-1-phosphate receptors.

Mechanism of Action

Comparison with Similar Compounds

RP101988 is unique due to its high selectivity and potency for S1PR1 and S1PR5. Similar compounds include:

    RP101075: Another active metabolite of Ozanimod with similar S1P receptor selectivity.

    RP101442: A related compound with comparable pharmacological properties.

    CC112273: A major active metabolite of Ozanimod with similar receptor affinity.

These compounds share structural similarities with RP101988 but may differ in their pharmacokinetic profiles and specific receptor affinities .

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid

InChI

InChI=1S/C23H22N4O4/c1-13(2)30-20-9-6-14(10-15(20)11-24)23-26-22(27-31-23)18-5-3-4-17-16(18)7-8-19(17)25-12-21(28)29/h3-6,9-10,13,19,25H,7-8,12H2,1-2H3,(H,28,29)/t19-/m0/s1

InChI Key

HICWSCLKDYAXPD-IBGZPJMESA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCC(=O)O)C#N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCC(=O)O)C#N

Origin of Product

United States

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